molecular formula C13H13P3 B14503587 Methyl(diphenyl)triphosphirane CAS No. 64557-81-9

Methyl(diphenyl)triphosphirane

Cat. No.: B14503587
CAS No.: 64557-81-9
M. Wt: 262.16 g/mol
InChI Key: ZJNVYPPGHXGQEQ-UHFFFAOYSA-N
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Description

Methyl(diphenyl)triphosphirane is an organophosphorus compound characterized by the presence of a triphosphirane ring, which is a three-membered ring containing phosphorus atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl(diphenyl)triphosphirane typically involves the reaction of chlorodiphenylphosphine with a methyl Grignard reagent. The reaction proceeds as follows: [ \text{Cl(C}_6\text{H}_5\text{)}_2\text{P} + \text{CH}_3\text{MgBr} \rightarrow \text{CH}_3(\text{C}_6\text{H}_5\text{)}_2\text{P} + \text{MgBrCl} ]

This reaction is carried out under anhydrous conditions to prevent the hydrolysis of the Grignard reagent and the chlorophosphine .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Methyl(diphenyl)triphosphirane can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form the corresponding phosphine oxide.

    Substitution: It can participate in nucleophilic substitution reactions where the methyl or phenyl groups are replaced by other substituents.

Common Reagents and Conditions

Major Products

    Oxidation: The major product of oxidation is the phosphine oxide.

    Substitution: The products depend on the nature of the nucleophile used in the reaction.

Scientific Research Applications

Methyl(diphenyl)triphosphirane has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl(diphenyl)triphosphirane involves its interaction with various molecular targets. The compound can act as a ligand, coordinating with metal centers in catalytic processes. The exact pathways and molecular targets depend on the specific application and the nature of the reaction it is involved in .

Comparison with Similar Compounds

Similar Compounds

    Methyldiphenylphosphine: A related compound with similar structural features but without the triphosphirane ring.

    Triphenylphosphine: Another related compound used extensively in coordination chemistry and catalysis.

Uniqueness

Methyl(diphenyl)triphosphirane is unique due to the presence of the triphosphirane ring, which imparts distinct chemical properties and reactivity compared to other phosphines .

Properties

CAS No.

64557-81-9

Molecular Formula

C13H13P3

Molecular Weight

262.16 g/mol

IUPAC Name

1-methyl-2,3-diphenyltriphosphirane

InChI

InChI=1S/C13H13P3/c1-14-15(12-8-4-2-5-9-12)16(14)13-10-6-3-7-11-13/h2-11H,1H3

InChI Key

ZJNVYPPGHXGQEQ-UHFFFAOYSA-N

Canonical SMILES

CP1P(P1C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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